molecular formula C22H23ClF3N3O4 B12621339 C22H23ClF3N3O4

C22H23ClF3N3O4

Cat. No.: B12621339
M. Wt: 485.9 g/mol
InChI Key: BUOICVIDIUWOOJ-LBPRGKRZSA-N
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Description

C${22}$H${23}$ClF$3$N$3$O$4$ is a halogenated aromatic compound featuring chloro (Cl), trifluoromethyl (CF$3$), and multiple nitrogen-oxygen functional groups. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while chlorine and nitrogen/oxygen atoms may influence binding affinity and solubility .

Properties

Molecular Formula

C22H23ClF3N3O4

Molecular Weight

485.9 g/mol

IUPAC Name

N-[(2S)-1-[2-chloro-5-(trifluoromethyl)anilino]-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide

InChI

InChI=1S/C22H23ClF3N3O4/c1-12(20(30)28-17-10-15(22(24,25)26)4-5-16(17)23)27-21(31)29-7-6-13-8-18(32-2)19(33-3)9-14(13)11-29/h4-5,8-10,12H,6-7,11H2,1-3H3,(H,27,31)(H,28,30)/t12-/m0/s1

InChI Key

BUOICVIDIUWOOJ-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)NC(=O)N2CCC3=CC(=C(C=C3C2)OC)OC

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)NC(=O)N2CCC3=CC(=C(C=C3C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C22H23ClF3N3O4 typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the core structure: This involves the construction of the main carbon skeleton through reactions such as aldol condensation or Michael addition.

    Introduction of functional groups: Specific functional groups like chloro, fluoro, and nitrogen-containing groups are introduced through substitution reactions, often using reagents like thionyl chloride, fluorinating agents, and amines.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve:

    Batch processing: This method allows for precise control over reaction conditions and is suitable for producing high-purity compounds.

    Continuous flow synthesis: This method is more efficient for large-scale production, as it allows for continuous input of reactants and output of products, reducing downtime and increasing yield.

Chemical Reactions Analysis

Types of Reactions

C22H23ClF3N3O4: can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for chlorination, fluorinating agents for fluorination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

C22H23ClF3N3O4: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which C22H23ClF3N3O4 exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.

    Modulation of signaling pathways: The compound may affect signaling pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares C${22}$H${23}$ClF$3$N$3$O$_4$ to analogous compounds from the evidence, focusing on molecular weight, substituents, solubility, and bioactivity.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Halogen Substituents Key Functional Groups Solubility (mg/mL) CYP Inhibition
C${22}$H${23}$ClF$3$N$3$O$_4$ (Target) C${22}$H${23}$ClF$3$N$3$O$_4$ ~485.45 1 Cl, 3 F Aromatic, N-O groups Inferred low Not reported
ICA-027243 (Entry 37, ) C${12}$H$7$ClF$2$N$2$O ~268.45 1 Cl, 2 F Benzoxazole, amine Not reported Not reported
ICA-110381 (Entry 40, ) C${12}$H$8$Cl$2$N$2$O ~283.12 2 Cl Dichloro-aromatic Not reported Not reported
Compound 239097-74-6 () C$7$H$6$N$_2$O 134.14 None Benzoxazolamine 1.55 CYP1A2 inhibitor

Key Findings:

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (~485 g/mol) likely reduces solubility compared to smaller analogs like C$7$H$6$N$_2$O (1.55 mg/mL). This aligns with , where increased molecular weight correlates with decreased solubility due to reduced polarity .
  • Fluorine’s lipophilicity (in C${22}$H${23}$ClF$3$N$3$O$_4$ and ICA-027243) may further lower aqueous solubility but enhance membrane permeability .

Halogen Effects: Chlorine and fluorine in ICA-027243 and the target compound improve metabolic stability and binding affinity. However, chlorine’s electronegativity may increase toxicity risks, as noted in ’s toxicity warnings . Dichloro-substituted ICA-110381 lacks fluorine but shows how chlorine density affects electronic properties and reactivity .

Bioactivity :

  • C$7$H$6$N$_2$O () inhibits CYP1A2, a common drug-metabolizing enzyme. The target compound’s trifluoromethyl group could modulate similar interactions, though specific data is unavailable .

Research Implications and Limitations

  • Synthetic Challenges : The trifluoromethyl group in C${22}$H${23}$ClF$3$N$3$O$4$ may require specialized fluorination techniques, akin to the SnCl$4$-mediated synthesis in .
  • Thermal Stability : Higher molecular weight compounds (e.g., the target) may exhibit instability under elevated temperatures, necessitating controlled reaction conditions (per ) .
  • Data Gaps : Direct pharmacological or thermodynamic data for C${22}$H${23}$ClF$3$N$3$O$_4$ is absent in the evidence; further experimental studies are needed.

Biological Activity

C22H23ClF3N3O4, also known as a fluorinated compound with potential biological activities, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its complex structure, which includes chlorine, fluorine, and nitrogen functional groups. The synthesis typically involves multiple steps:

  • Formation of the Core Structure : The main carbon skeleton is constructed through reactions such as aldol condensation or Michael addition.
  • Introduction of Functional Groups : Chloro, fluoro, and nitrogen-containing groups are added via substitution reactions using reagents like thionyl chloride and fluorinating agents.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens. For instance, a study on related fluorinated compounds demonstrated effectiveness against resistant bacterial strains, suggesting that this compound could have comparable efficacy .

Anticancer Potential

The compound's potential as an anticancer agent is significant due to its ability to interact with specific cellular pathways. Preliminary studies suggest that it may inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis. For example, similar compounds have shown effectiveness in targeting cancer stem cells overexpressing certain receptors .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Modulation : It can bind to receptors on cell surfaces, altering cellular responses and potentially leading to apoptosis in cancer cells.
  • Biofilm Disruption : Its structural characteristics may also contribute to biofilm disruption in bacterial infections .

Case Study 1: Antimicrobial Efficacy

In a recent study examining the antimicrobial effects of fluorinated compounds similar to this compound, researchers found a notable reduction in bacterial viability in vitro. The study utilized various concentrations of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent response with significant inhibition observed at higher concentrations .

Concentration (µg/mL)% Inhibition against S. aureus% Inhibition against E. coli
103025
506560
1008580

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound analogs in human cancer cell lines. The study reported that treatment with these compounds led to a reduction in cell viability and induced apoptosis in colorectal cancer cells. Flow cytometry analysis confirmed increased rates of early and late apoptosis following treatment .

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